5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid hydrate
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Overview
Description
5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid hydrate is a complex organic compound with the molecular formula C14H7N3O6·xH2O. This compound is known for its unique structural properties and has been widely studied for its applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid hydrate typically involves the nitration of 1,10-phenanthroline-2,9-dicarboxylic acid. This process is carried out under controlled conditions using nitric acid as the nitrating agent. The reaction is usually performed in an acidic medium to ensure the proper introduction of the nitro group at the desired position on the phenanthroline ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-amino-1,10-phenanthroline-2,9-dicarboxylic acid.
Substitution: Formation of various substituted phenanthroline derivatives.
Scientific Research Applications
5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid hydrate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound is activated in an F420-dependent manner, leading to the formation of reactive metabolites that exert bactericidal effects. Additionally, it can induce autophagy in macrophages, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline-2,9-dicarboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid: A reduction product of the nitro compound, with different chemical properties and reactivity.
Uniqueness
5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid hydrate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N3O6.H2O/c18-13(19)8-3-1-6-5-10(17(22)23)7-2-4-9(14(20)21)16-12(7)11(6)15-8;/h1-5H,(H,18,19)(H,20,21);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISENSNZREUKXFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C3C(=C(C=C21)[N+](=O)[O-])C=CC(=N3)C(=O)O)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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